molecular formula C5H11INP B1354527 (Cyanomethyl)trimethylphosphanium iodide CAS No. 42843-99-2

(Cyanomethyl)trimethylphosphanium iodide

Cat. No. B1354527
CAS RN: 42843-99-2
M. Wt: 243.03 g/mol
InChI Key: GGIMHJFVOMBCFX-UHFFFAOYSA-M
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Description

“(Cyanomethyl)trimethylphosphanium iodide” is a chemical compound with the CAS Number: 42843-99-2 and a molecular weight of 243.03 . It is a solid substance that should be stored under inert gas and is light sensitive .


Molecular Structure Analysis

The molecular formula of “(Cyanomethyl)trimethylphosphanium iodide” is C5H11INP . The InChI Code is 1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

“(Cyanomethyl)trimethylphosphanium iodide” is a solid substance with a melting point of 255 - 257 . It should be stored under inert gas and is light sensitive .

Scientific Research Applications

  • S-Alkylation of Thiols with Alcohols : This compound is used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. Its stability towards air and moisture makes it suitable for parallel solution-phase chemistry (Zaragoza, 2001).

  • Conversion of Alcohols into Nitriles : It is effective in converting alcohols to nitriles with a simultaneous two-carbon chain elongation. This transformation is applicable to benzylic, allylic, and certain aliphatic alcohols (Zaragoza, 2002).

  • Nucleophilic Rearrangement in Organic Synthesis : (Cyanomethyl)trimethylphosphonium iodide is involved in the nucleophilic rearrangement of specific pyrimidinium salts, demonstrating its utility in organic synthesis (Danagulyan, Sahakyan, & Tadevosyan, 2004).

  • Quaternization of Chitosan : This compound plays a role in the quaternization of chitosan, a process important in the modification of biological macromolecules (Domard, Rinaudo, & Terrassin, 1986).

  • Synthesis of β-Cyanosugars : It is used in the synthesis of β-cyano glycosides, demonstrating its importance in carbohydrate chemistry (Bhat & Gervay-Hague, 2001).

  • Use in Coordination Chemistry : The compound finds application in coordination chemistry, particularly in preparing transition-metal iodides from chlorides (Leigh, Sanders, Hitchcock, Soares Fernandes, & Togrou, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P260, P270, P280, P402 + P404, P410, and P422 .

properties

IUPAC Name

cyanomethyl(trimethyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NP.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIMHJFVOMBCFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)CC#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11INP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441120
Record name (Cyanomethyl)(trimethyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyanomethyl)trimethylphosphanium iodide

CAS RN

42843-99-2
Record name (Cyanomethyl)(trimethyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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